4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine is a heterocyclic organic compound that contains a pyrazole ring substituted with an ethyl group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylacetophenone and 3-iodoaniline.
Formation of Pyrazole Ring: The key step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting 4-ethylacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to form the pyrazole ring.
Substitution Reaction: The iodophenyl group is introduced through a substitution reaction using 3-iodoaniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and reaction time. Additionally, the use of catalysts and purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the iodophenyl moiety.
Scientific Research Applications
4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid: This compound shares the iodophenyl and ethyl groups but differs in the core structure.
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate: Another compound with a similar iodophenyl group but a different heterocyclic core.
Uniqueness
4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Ethyl-3-(3-iodophenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in medicinal chemistry, showcasing promising properties in various biological assays.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activities. Specific studies have shown that related compounds possess notable antifungal and antibacterial effects. For instance, derivatives have demonstrated efficacy against a range of pathogens, including E. coli and Aspergillus niger .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focal point in recent studies. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. For example, certain pyrazole derivatives have displayed IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects .
The biological activities of this compound are likely mediated through its interaction with specific molecular targets. The compound may inhibit enzymes involved in critical pathways such as cell proliferation and inflammation. For instance, some pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrazole compounds against multiple bacterial and fungal strains, revealing that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Anticancer Activity : Another research focused on the synthesis of pyrazole-based compounds and their evaluation against cancer cell lines, highlighting significant inhibition of tumor growth with some compounds showing IC50 values in the nanomolar range .
- Anti-inflammatory Effects : Research has also indicated that pyrazole derivatives can modulate inflammatory responses by inhibiting key cytokines such as TNF-α and IL-6, demonstrating their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Properties
Molecular Formula |
C11H12IN3 |
---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
4-ethyl-5-(3-iodophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12IN3/c1-2-9-10(14-15-11(9)13)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) |
InChI Key |
QKYWDANXHJWQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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